molecular formula C13H16N4O3S B127439 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide CAS No. 6092-18-8

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide

Cat. No.: B127439
CAS No.: 6092-18-8
M. Wt: 308.36 g/mol
InChI Key: LLJDJQYGZBQFIF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cycotiamine plays a significant role in biochemical reactions. It binds to the polymerase chain, blocking the enzyme’s activity and thereby inhibiting DNA replication . This interaction with the polymerase chain demonstrates the compound’s ability to interact with key biomolecules and influence biochemical reactions.

Cellular Effects

Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo . This suggests that it has significant effects on various types of cells and cellular processes. It can also inhibit the production of tyrosine kinase, an enzyme that regulates cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, Cycotiamine exerts its effects by binding to the polymerase chain and blocking the enzyme’s activity . This inhibits DNA replication, which can lead to changes in gene expression and potentially impact cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide can be synthesized through a multi-step process involving the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 2-oxo-1,3-oxathiane-4-carboxylic acid. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of cycotiamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific application in inhibiting DNA replication and its potential use in treating autoimmune diseases, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJDJQYGZBQFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859949
Record name N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-18-8
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[1-(2-oxo-1,3-oxathi-4-ylidene)ethyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6092-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycotiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCOTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8753F8R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Reactant of Route 5
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Reactant of Route 6
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Customer
Q & A

Q1: How does cycotiamine interact with fatty acids, and what are the implications of this interaction?

A: Research suggests that cycotiamine forms hydrogen-bonded complexes with fatty acids (FA) in organic solvents like 1,2-dichloroethane and chloroform. [, , ] This interaction is driven by the donation of hydrogen from the FA to specific sites on the cycotiamine molecule. [, ] Specifically, 13C-NMR studies have shown that the carbons adjacent to the N-1 nitrogen in the pyrimidine ring of cycotiamine experience a significant upfield shift in the presence of FA. Additionally, the amino proton signal in the pyrimidine ring shifts downfield, suggesting its involvement in the interaction. [] Conversely, the carboxyl carbon resonance of the FA shifts upfield, indicating a disruption of the FA dimer structure upon complex formation. [] These findings highlight the importance of the N-1 nitrogen and the amino group in the pyrimidine ring of cycotiamine for its interaction with fatty acids. While the exact biological significance of this interaction is still under investigation, it raises interesting questions about the potential role of cycotiamine in lipid metabolism and transport. [, ]

Q2: How does the interaction of cycotiamine with fatty acids compare to that of other thiamine derivatives?

A: Research comparing cycotiamine with thiamine tetrahydrofurfuryl disulfide (TTFD) and thiamine disulfide (TDS) reveals intriguing differences in their interactions with fatty acids. [] While all three compounds demonstrate increased solubility in the presence of fatty acids, only TDS forms a solid crystalline complex. [] This suggests a stronger interaction between TDS and fatty acids compared to cycotiamine or TTFD, potentially due to structural differences in these thiamine derivatives. Further investigation into these structural variations and their influence on fatty acid interactions could provide valuable insights into the unique properties of each compound.

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